Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

C–H functionalization Ir-catalyzed borylation pyrrole regioselectivity

Unprotected pyrrole-2-carboxaldehyde poses risks of N-H interference with organometallics, oxidative degradation, and undesired N-alkylation. tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate (CAS 161282-57-1) resolves these via Boc protection-deactivating the electron-rich pyrrole ring while enabling mild TFA-mediated deprotection orthogonal to the formyl group. • Key intermediate for macrocyclic Tyk2 inhibitors, β-aryl-GABA analogues, and total synthesis of omuralide (13 steps, 14% overall yield). • 97-98% purity with batch COA documentation; store at 2-8°C under inert atmosphere. • Available in gram-to-25 g quantities for immediate global dispatch.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 161282-57-1
Cat. No. B060810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-formyl-1H-pyrrole-1-carboxylate
CAS161282-57-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC=C1C=O
InChIInChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3
InChIKeyNSHLHMBABZKJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Pyrrole-2-Carboxaldehyde Building Block


Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate (synonym: N-Boc-pyrrole-2-carboxaldehyde) is an N-protected heteroaromatic aldehyde with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol [1]. The compound features a pyrrole ring bearing a formyl (–CHO) substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . It is a crystalline solid at ambient temperature (mp 49–53 °C) and is commercially available at 97–98% purity from major suppliers including Sigma-Aldrich and Thermo Scientific . The Boc group simultaneously deactivates the electron-rich pyrrole nucleus toward oxidation while remaining readily cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂), enabling orthogonal protection strategies in multi-step synthesis [2].

Synthetic Strategy
Orthogonal Boc protection compatible with formyl elaboration
Procurement Context
97–98% purity with batch COA from major global suppliers
Handling & Workflow
Crystalline solid with ambient-temperature stability advantage over unprotected analog

Why Alternative Pyrrole-2-Carboxaldehydes Cannot Substitute


The unprotected parent compound, pyrrole-2-carboxaldehyde (CAS 1003-29-8, mp 43–46 °C), possesses an acidic N–H proton (predicted pKa of conjugate acid ~ −10.2 for the Boc analog) that can interfere with organometallic reagents, participate in undesired N-alkylation side reactions, and render the pyrrole ring more susceptible to oxidative degradation . Alternative N-protecting groups introduce distinct limitations: N-tosyl-pyrrole-2-carboxaldehyde requires strongly reductive or alkaline cleavage conditions that are incompatible with the formyl group; N-Cbz analogs necessitate hydrogenolysis, which may reduce the aldehyde functionality; and N-TIPS protection, while effective at directing C–H borylation, is significantly more expensive and requires fluoride-mediated deprotection [1]. The Boc group on tert-butyl 2-formyl-1H-pyrrole-1-carboxylate uniquely balances three criteria essential for procurement and synthetic planning: (i) acid-labile removal orthogonal to the formyl group, (ii) enhanced oxidative stability of the pyrrole ring conferred by the electron-withdrawing carbamate, and (iii) well-defined commercial purity (97–98%) from established global suppliers with batch-to-batch analytical documentation .

Unprotected pyrrole-2-carboxaldehyde
Acidic N–H may quench organometallics and promote oxidative degradation; lower purity and batch-to-batch consistency.
N-Cbz or N-tosyl analogs
Deprotection conditions (hydrogenolysis, strong alkali) risk aldehyde reduction or decomposition, limiting synthetic compatibility.
N-TIPS or N-SEM alternatives
Higher cost, fluoride-mediated deprotection, and limited commercial documentation may complicate scale-up and procurement.

Comparative Evidence: Head-to-Head and Class-Level Differentiation


Boc-Directed C–H Borylation Regioselectivity vs. Unprotected Pyrrole

The Boc protecting group on N-Boc-pyrrole directs Ir-catalyzed C–H borylation exclusively to the 3-position (β to nitrogen) with effectively complete regioselectivity and 90% isolated yield, whereas unprotected pyrrole undergoes borylation adjacent to the heteroatom at C2 [1]. The one-pot borylation/Suzuki–Miyaura cross-coupling sequence starting from N-Boc-pyrrole proceeds in 76% overall yield to form the biheterocycle product; the equivalent conventional multi-step synthesis from pyrrole (requiring protecting group swapping) proceeds in only 15% overall yield [1]. At 100 g scale using 1.25 equiv pinacolborane and 0.5 mol% Ir catalyst loading, the borylation yield is reproducible at 85% [1]. Note: this evidence is derived from N-Boc-pyrrole (unsubstituted at C2); extrapolation to the 2-formyl derivative is class-level, as the electron-withdrawing formyl group may modulate ring electronics.

C–H Borylation Regioselectivity
Class-level inference
5-fold higher overall yield via Boc-directed route (76% vs. 15%)
N-Boc-pyrrole: 90% yield, complete C3 selectivity vs. C2 for unprotected.
100 g scale reproducibility 85% at 0.5 mol% Ir.
Supports Boc-directed C–H borylation workflow for step-efficiency.
Extrapolation from N-Boc-pyrrole; formyl group may modulate electronics.
C–H functionalization Ir-catalyzed borylation pyrrole regioselectivity

Thermal Stability and Crystallinity vs. Unprotected Analog

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is a crystalline solid with a melting point of 49–53 °C (Sigma-Aldrich specification) or 50–52 °C (ChemicalBook), compared with 43–46 °C for the unprotected pyrrole-2-carboxaldehyde . The 6–7 °C higher melting point reflects increased lattice energy attributable to the Boc carbamate moiety and translates into easier weighing and transfer of solid material at ambient laboratory temperatures without the low-melting, semi-solid consistency often encountered with the unprotected analog . The compound is classified as air-sensitive and requires storage under inert gas at 2–8 °C, consistent with standard Boc-protected heterocycle handling protocols .

Thermal Stability & Handling
Data to verify
Δ +7 °C mp increase
Boc-protected mp 49–53 °C vs. unprotected 43–46 °C
Higher melting point may improve weighing accuracy and ambient solid handling.
Cross-study comparable; air-sensitive storage required.
physicochemical properties melting point solid handling

Commercial Purity Specification and Analytical Documentation

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate is available from two major global suppliers with defined purity specifications: Sigma-Aldrich at 97% assay (Product No. 685658) and Thermo Scientific / Alfa Aesar at 98% purity (Product No. 15465287) . Both suppliers provide Certificates of Analysis (COA) with batch-specific data, enabling traceability for regulated medicinal chemistry and process development workflows . In contrast, the unprotected pyrrole-2-carboxaldehyde (CAS 1003-29-8) is typically supplied at lower purity grades (often technical grade) and exhibits greater batch-to-batch variability due to its higher susceptibility to air oxidation and polymerization . Several niche suppliers offer the Boc-protected compound at 95% purity, but the absence of comprehensive analytical documentation from these sources limits their suitability for GMP-adjacent or publication-quality research .

Commercial Purity & COA
Specification review
97–98% assay with batch-specific COA documentation
Sigma-Aldrich (97%) and Thermo Scientific/Alfa Aesar (98%) traceable supply.
Defined purity reduces risk of unidentified impurities in multi-step synthesis.
Unprotected analog often lower grade with higher batch variability.
purity specification quality control procurement

Orthogonal Deprotection Compatibility with Formyl Group

The Boc group on tert-butyl 2-formyl-1H-pyrrole-1-carboxylate can be removed under mildly acidic conditions (TFA/CH₂Cl₂, HCl/EtOAc, or thermolytic cleavage) without affecting the 2-formyl substituent, liberating pyrrole-2-carboxaldehyde for subsequent transformations [1]. This orthogonality is not reliably available with other N-protecting groups: N-Cbz deprotection via hydrogenolysis (H₂, Pd/C) risks competing reduction of the aldehyde to a hydroxymethyl group; N-tosyl cleavage requires strongly alkaline or reductive conditions (e.g., Na/naphthalene, Mg/MeOH) that are incompatible with the electrophilic formyl moiety; and N-SEM groups require fluoride sources that may promote desilylation side reactions [2]. The Boc group thus enables a convergent synthetic strategy wherein the protected building block can be elaborated at the formyl position (via aldol condensation, reductive amination, Wittig olefination, or Grignard addition) followed by quantitative Boc removal to reveal the free N–H pyrrole for further functionalization [3].

Orthogonal Deprotection
Class-level inference
Boc cleaved under mild acid (TFA/CH₂Cl₂) with formyl group intact
TFA/CH₂Cl₂, 0–25 °C
Alternative N-Cbz, N-Ts, N-SEM deprotection conditions risk aldehyde reduction or decomposition.
Orthogonal deprotection profile avoids protecting group exchange step.
Quantitative yield data for formyl-substituted pyrroles limited in literature.
orthogonal protection Boc deprotection synthetic strategy

Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Macrocyclic Tyk2 Inhibitors and β-Aryl-GABA Analogues

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate has been explicitly employed as a key intermediate in the synthesis of macrocyclic Tyk2 inhibitors, a class of anti-inflammatory and immunomodulatory drug candidates targeting the Janus kinase family [1]. The compound's orthogonal protection profile—wherein the Boc group masks the pyrrole N–H during formyl group elaboration and is subsequently removed under mild acidic conditions—is essential for constructing the macrocyclic architecture without premature pyrrole deprotection [1]. Additionally, the compound has been utilized in the synthesis of β-aryl-GABA analogues, where the formyl group serves as a handle for chain extension via condensation or reductive amination while the Boc group prevents N-alkylation side reactions . For medicinal chemistry groups procuring building blocks for kinase inhibitor or CNS-targeted library synthesis, the 97–98% commercial purity with batch COA documentation supports reproducible SAR studies .

Natural Product Total Synthesis via Reductive Aldol Chemistry

The Donohoe group at Oxford demonstrated that 2-substituted N-Boc pyrroles—exemplified by N-Boc-2-formylpyrrole derivatives—undergo highly diastereoselective reductive aldol reactions, providing anti-aldol products with synthetically useful selectivity [1]. This methodology was deployed as the key C–C bond-forming transformation in the total synthesis of omuralide (a proteasome inhibitor), achieved in 13 steps and 14% overall yield, and in the syntheses of the polyhydroxylated pyrrolizidine alkaloids hyacinthacine A1 and 1-epiaustraline [1]. The Boc group was critical in these sequences: it electronically deactivates the pyrrole ring sufficiently to permit partial reduction with LiDBB or ammonia Birch conditions (73% yield, 6:1 dr for the trans-pyrroline) while remaining intact during organometallic steps . For academic and industrial natural product synthesis laboratories, the compound enables access to stereochemically complex pyrrolidine and pyrrolizidine scaffolds that are prevalent in bioactive alkaloids.

Diversity-Oriented Synthesis: [3+2] Cycloaddition Platforms

N-Substituted pyrrole-2-carboxaldehydes—including the Boc-protected variant—participate in copper-catalyzed [3+2] cycloaddition reactions with arylalkenes to form dihydropyrrolizine skeletons in yields up to 85% [1]. This transformation leverages the formyl group as a 1,3-dipolar component and demonstrates broad substrate scope (28 target compounds reported), enabling rapid construction of bicyclic pyrrole scaffolds from a common building block [1]. The Boc group's stability under the reaction conditions (DMF, 120 °C, N₂ atmosphere) and its clean subsequent removal make this compound an attractive entry point for diversity-oriented synthesis libraries targeting pyrrole-fused heterocycles. For medicinal chemistry and chemical biology groups engaged in library construction, the compound provides a single, commercially available starting material that can be divergently elaborated into multiple chemotypes.

Process Chemistry and Scale-Up of α-Azaspirocyclic Templates

In patent CN101081851B (assigned to WuXi AppTec), tert-butyl 2-formyl-pyrrole-1-carboxylate is synthesized at multi-gram scale in 60% yield from pyrrole-1,2-dicarboxylic acid-1-tert-butyl ester via a one-pot formylation sequence, then elaborated through cyanation, alkylation, and hydrogenation to construct α-azaspirocyclic drug templates [1]. The patent explicitly compares Boc, Cbz, and Bn as candidate N-protecting groups and selects Boc for its compatibility with the multi-step sequence and ease of final deprotection [1]. The process was designed for industrial scalability, with the patent noting 'mild conditions, high yield, and large-scale preparation value' [1]. For process chemistry and CRO/CDMO teams, this precedent demonstrates that the compound can be reliably procured and scaled in a manufacturing context with defined yield and purity outcomes.

Application
Selection Property
Validation Focus
Macrocyclic Tyk2 inhibitor synthesis
Orthogonal Boc protection strategy
Macrocyclization efficiency and SAR reproducibility
Natural product total synthesis (reductive aldol)
Diastereoselective partial reduction of N-Boc pyrrole
anti-Aldol selectivity and pyrrolidine scaffold construction
Diversity-oriented [3+2] cycloaddition
Stable under Cu-catalyzed conditions; clean Boc removal
Dihydropyrrolizine library scope and yield
Process-scale α-azaspirocyclic templates
Multi-gram scalability with defined yield and purity
Process robustness and patent precedent for scale-up

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